molecular formula C24H20Cl2N2O3S B15008224 2-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15008224
M. Wt: 487.4 g/mol
InChI Key: YYZDUROFUGAZAO-UHFFFAOYSA-N
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Description

2-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothieno[2,3-d]pyrimidinone core, which is known for its biological activity.

Preparation Methods

The synthesis of 2-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzothieno[2,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors.

    Introduction of the 3,4-dichlorobenzyl group: This step typically involves the reaction of the benzothieno[2,3-d]pyrimidinone core with 3,4-dichlorobenzyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological pathways and interactions.

    Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds include other benzothieno[2,3-d]pyrimidinone derivatives, such as:

  • 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
  • 2-(2,4-Dichlorobenzyl)oxy benzaldehyde
  • ISOPROPYL [(3-ALLYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE
  • {[3-(4-ETHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETIC ACID

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 2-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1

Properties

Molecular Formula

C24H20Cl2N2O3S

Molecular Weight

487.4 g/mol

IUPAC Name

2-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H20Cl2N2O3S/c1-30-19-11-14(7-9-18(19)31-12-13-6-8-16(25)17(26)10-13)22-27-23(29)21-15-4-2-3-5-20(15)32-24(21)28-22/h6-11H,2-5,12H2,1H3,(H,27,28,29)

InChI Key

YYZDUROFUGAZAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OCC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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